{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid
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Overview
Description
{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid is a boronic acid derivative with a unique structure that includes a triazole and pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Boronic acids are known to form reversible covalent bonds with proteins, which could potentially modulate the activity of target proteins .
Pharmacokinetics
They are primarily metabolized by the liver and excreted in the urine .
Result of Action
The specific molecular and cellular effects of {3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid are currently unknown due to the lack of studies on this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the pH of the environment can affect the formation of boronate esters, which are key intermediates in the action of boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid group, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated reagents or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted triazole-pyridine derivatives.
Scientific Research Applications
{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
{1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure but differ in the heterocyclic system attached to the triazole.
{1,2,4]triazolo[4,3-a]pyridine derivatives: These compounds have a similar pyridine ring but may have different substituents or functional groups.
Uniqueness
{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid is unique due to the presence of both a triazole and pyridine ring, along with the boronic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₈H₉B N₄O |
Molecular Weight | 167.21 g/mol |
IUPAC Name | This compound |
CAS Number | 124707529 |
The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Notably, it has been studied for its inhibitory effects on certain kinases and bromodomains.
- Kinase Inhibition : Compounds with similar structural features have shown promising results as inhibitors of c-Met kinase and other related pathways. For instance, derivatives of triazolo compounds have demonstrated significant anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC₅₀ values in the low micromolar range .
- Bromodomain Inhibition : Research has indicated that triazolo derivatives can act as potent inhibitors of bromodomains such as BRD4 and BRD9. These bromodomains are implicated in various cancers and inflammatory diseases, making the inhibition of their activity a potential therapeutic strategy .
Case Studies
Several studies have highlighted the efficacy of compounds related to this compound:
- Anti-Cancer Activity : A study examined a series of triazolo derivatives where one compound exhibited an IC₅₀ value of 0.83 μM against A549 cells. This suggests that modifications in the triazolo structure can significantly enhance anti-cancer potency .
- Selectivity in Inhibition : Another research focused on the selectivity of these compounds towards different bromodomains. The results showed that some derivatives could selectively inhibit BRD9 with minimal effects on other bromodomains, indicating a potential for targeted therapy in diseases associated with aberrant bromodomain activity .
Safety and Toxicology
Safety assessments indicate that this compound may pose some risks:
- Toxicity Profile : The compound is classified as harmful if swallowed and may cause skin irritation. Precautionary measures should be taken when handling this compound in laboratory settings .
Future Directions
Research into this compound is ongoing. Future studies are likely to focus on:
- Structure-Activity Relationships (SAR) : Understanding how variations in the chemical structure affect biological activity will be crucial for developing more effective derivatives.
- Clinical Trials : Further preclinical and clinical trials will be necessary to evaluate the therapeutic potential and safety profile of this compound in human subjects.
Properties
CAS No. |
1231934-39-6 |
---|---|
Molecular Formula |
C7H8BN3O2 |
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7/h2-4,12-13H,1H3 |
InChI Key |
FKLWIBNFXSLOBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C(=NN=C2C=C1)C)(O)O |
Purity |
95 |
Origin of Product |
United States |
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